molecular formula C21H18N2O2 B6003265 N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide

Cat. No. B6003265
M. Wt: 330.4 g/mol
InChI Key: XNQZQSBARSMVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is commonly referred to as NOB and is synthesized through a multistep process involving several chemical reactions.

Mechanism of Action

The mechanism of action of NOB is not fully understood, but it is believed to work by inhibiting various cellular pathways involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, leading to apoptosis or cell death.
Biochemical and Physiological Effects:
NOB has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NOB in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for NOB research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as drug delivery and imaging. Additionally, more studies are needed to determine the safety and efficacy of NOB in human clinical trials.
Conclusion:
In conclusion, N-(4-naphtho[1,2-d][1,3]oxazol-2-ylphenyl)butanamide is a chemical compound that has shown promising results in various fields of scientific research, particularly in the treatment of cancer and neurodegenerative diseases. Its high potency and selectivity towards cancer cells make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of NOB involves a series of chemical reactions, starting with the reaction of 2-naphthol and 2-chlorobenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with butyric anhydride to form NOB. The final product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

NOB has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in medicinal chemistry, where it has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. NOB has been found to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-2-5-19(24)22-16-11-8-15(9-12-16)21-23-20-17-7-4-3-6-14(17)10-13-18(20)25-21/h3-4,6-13H,2,5H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQZQSBARSMVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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